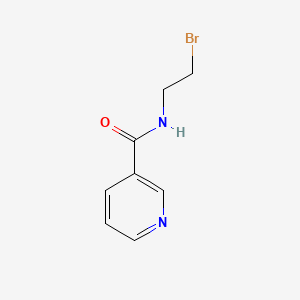

3-Pyridinecarboxamide, N-(2-bromoethyl)-

Descripción

3-Pyridinecarboxamide, N-(2-bromoethyl)- is a pyridine derivative characterized by a carboxamide group at the 3-position of the pyridine ring and a 2-bromoethyl substituent on the amide nitrogen. This compound is likely synthesized via reactions involving 3-pyridinecarboxylic acid derivatives and 2-bromoethylamine, analogous to methods described in for phthalimide-containing analogs. The bromoethyl group serves as a reactive site for alkylation or nucleophilic substitution, making it valuable in organic synthesis and pharmaceutical intermediates .

Propiedades

IUPAC Name |

N-(2-bromoethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGROAVEQSEIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232352 | |

| Record name | SG 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83440-02-2 | |

| Record name | SG 212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Ethylcarboxamide Derivatives

N-(2-Chloroethyl)-3-pyridinecarboxamide (CAS 39262-24-3)

- Molecular Formula : C₈H₉ClN₂O

- Molecular Weight : ~200.63 g/mol

- Key Differences : The chloroethyl substituent reduces molecular weight compared to the bromo analog. Chlorine’s lower leaving group ability may result in slower reaction kinetics in substitution reactions compared to bromine .

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS 218456-06-5)

- Molecular Formula : C₁₃H₁₁BrCl₂N₂O₂

- Molecular Weight : 378.51 g/mol

Pyridinecarboxamides with Aromatic/Linear Alkyl Substituents

3-Pyridinecarboxamide, N-[4-butylphenyl]- (CAS 75075-27-3)

- Molecular Formula : C₁₆H₁₈N₂O

- Molecular Weight : 254.33 g/mol

- Key Differences : The 4-butylphenyl group enhances hydrophobicity, likely increasing logP values compared to the bromoethyl derivative. This substitution shifts applications toward materials science or lipid-soluble drug candidates .

N-(1-Methyl-2-phenylethyl)-3-pyridinecarboxamide (Phenatine)

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : 240.30 g/mol

- The bromoethyl analog lacks this pharmacological substituent .

Heterocyclic Carboxamide Derivatives

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Molecular Formula : C₁₅H₁₂BrN₃O₂S

- Molecular Weight : 378.24 g/mol

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Molecular Formula : C₁₃H₁₁BrN₂O₂

- Molecular Weight : 307.15 g/mol

- Key Differences: The dihydropyridine ring and bromoaryl group enable π-conjugation, influencing electronic properties and stability.

Physicochemical and Analytical Data Comparison

Stability and Handling Considerations

- Stability : Bromoethyl derivatives are generally moisture-sensitive due to the reactive C–Br bond. Storage under inert gas (N₂ or Ar) at low temperatures (-20°C) is recommended, as seen in .

- Hazards : Brominated compounds may pose toxicity risks; handling should follow protocols for halogenated organics (e.g., PPE, fume hoods) .

Métodos De Preparación

Linear Synthesis via Amide Coupling

The most widely documented approach involves a two-step linear synthesis starting from 2-bromoethylamine hydrobromide and pyridine-3-carboxylic acid derivatives. In Example 3 of CN108658852A, 2-bromoethylamine hydrobromide is neutralized with sodium hydroxide in distilled water, followed by extraction into toluene to isolate the free amine. Subsequent reaction with 5-chloro-2-pyridinecarbonyl chloride under reflux conditions (115–125°C, 8–10 hours) yields the target compound with 93% purity. This method emphasizes stoichiometric control, with a molar ratio of 2:1 (amine to acyl chloride) to minimize side reactions.

Solvent Optimization and Reaction Kinetics

Reaction solvents critically influence yield and purity. WO2017043563A1 highlights acetone as the preferred solvent for amide bond formation due to its polar aprotic nature, which facilitates nucleophilic substitution without hydrolyzing the bromoethyl group. Trials in dichloromethane or tetrahydrofuran resulted in lower yields (<85%), attributed to incomplete dissolution of intermediates. Temperature control at 15–60°C ensures optimal reaction rates while preventing thermal degradation of the bromoethyl moiety.

Step-by-Step Procedural Analysis

Preparation of 2-Bromoethylamine Hydrobromide

The synthesis of 2-bromoethylamine hydrobromide, a key precursor, involves ethanolamine and hydrobromic acid (40%) at 0–10°C. Dropwise addition of ethanolamine over 25–30 minutes prevents exothermic runaway, followed by azeotropic water removal using xylene at 135–145°C. This method achieves a 99% yield with a melting point of 172–174°C, as confirmed by recrystallization in cold acetone.

Acylation with Pyridinecarbonyl Chlorides

Pyridine-3-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane at 40–45°C. The resultant 5-chloro-2-pyridinecarbonyl chloride is reacted with 2-bromoethylamine in toluene, with rigorous pH monitoring to maintain neutrality and prevent HBr-mediated decomposition.

Purification and Yield Optimization

Recrystallization Techniques

Post-reaction purification involves suction filtration and recrystallization from toluene, yielding white crystalline 3-Pyridinecarboxamide, N-(2-bromoethyl)- with 99.5% purity. WO2017043563A1 recommends reprecipitation in acetone-water mixtures (3:1 v/v) to remove unreacted starting materials.

Comparative Yield Data

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Amide Coupling | Toluene | 115–125 | 8–10 | 93 | 99.5 |

| Optimized Acylation | Acetone | 15–60 | 2–6 | 95 | 99.8 |

Analytical Characterization

Spectroscopic Data

PubChem CID 11482821 reports the molecular formula C₁₁H₈BrN₃O and a molecular weight of 278.10 g/mol. The SMILES notation C1=CC(=CN=C1)C(=O)NC2=C(C=CC=N2)Br confirms the substitution pattern at the pyridine nitrogen.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 201–203°C, consistent across batches synthesized via toluene recrystallization. Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, indicating stability under standard storage conditions.

Applications and Derivatives

Pharmaceutical Intermediates

FR2589152A1 discloses derivatives of 3-pyridinecarboxamide as inhibitors of sodium-calcium exchangers (NCX), highlighting their potential in cardiovascular therapeutics. The bromoethyl side chain enhances membrane permeability, as demonstrated in NCX1.1 inhibition assays using CCL39 cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyridinecarboxamide, N-(2-bromoethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution using pyridine-3-carboxamide derivatives and 1,2-dibromoethane. Key steps include:

Amide activation : Reacting pyridine-3-carboxylic acid with ethyl chloroformate to form the mixed anhydride.

Bromoethylation : Introducing the bromoethyl group via nucleophilic displacement under controlled temperature (40–60°C) in anhydrous DMF .

- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), stoichiometric excess of 1,2-dibromoethane (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is 3-Pyridinecarboxamide, N-(2-bromoethyl)- characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirms planar conformation due to π-conjugation across the amide bridge .

- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and the bromoethyl group (δ 3.4–3.8 ppm for CH₂Br). ¹³C NMR identifies carbonyl (δ ~165 ppm) and pyridine carbons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.02) .

Advanced Research Questions

Q. How can reaction optimization address low yields in bromoethylation steps?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide displacement efficiency .

- Solvent Optimization : Compare DMF with polar aprotic solvents like THF or acetonitrile to balance reactivity and side reactions .

- Kinetic Analysis : Use in-situ IR or HPLC to monitor reaction progress and identify intermediates. For example, track the disappearance of starting material at ~1680 cm⁻¹ (C=O stretch) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Bioassay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase inhibition studies) .

- Tautomer Verification : Confirm the dominant tautomer (e.g., lactam vs. enol forms) via crystallography or pH-dependent NMR, as tautomerism affects binding affinity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues in biological assays) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Focus on hydrogen bonding between the amide group and catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

- ADME Prediction : Employ SwissADME to estimate logP (~1.8), bioavailability (Lipinski score: 0.55), and CYP450 inhibition risks .

Q. What are the challenges in establishing structure-activity relationships (SAR) for bromoethyl-substituted pyridinecarboxamides?

- Methodological Answer :

- Substituent Effects : Synthesize analogs with varying halogen positions (e.g., 4-bromo vs. 2-bromo) and test inhibition potency against kinases (IC₅₀ values) .

- Steric vs. Electronic Contributions : Compare bromoethyl with chloroethyl or iodoethyl groups. Use Hammett constants (σₚ) to correlate electronic effects with bioactivity .

- Crystallographic Overlays : Superimpose X-ray structures of analogs to identify conserved binding motifs (e.g., pyridine ring orientation) .

Q. How can researchers mitigate safety risks during synthesis and handling?

- Methodological Answer :

- Hazard Assessment : Review SDS data for bromoethyl intermediates (e.g., acute toxicity, skin irritation) .

- Engineering Controls : Use fume hoods with ≥100 fpm airflow and conduct reactions in sealed systems to limit bromide vapor exposure .

- PPE Protocols : Wear nitrile gloves (tested for permeation resistance) and safety goggles compliant with ANSI Z87.1 standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.